5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of enones and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable and efficient synthetic routes. These methods may include the use of solid-phase synthesis techniques or continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Pyrazolo[1,5-a]pyrimidine: Contains a fused pyrazole and pyrimidine ring system
Uniqueness
5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H17N3/c1-7(2)8-3-4-10-9-11-5-6-12(8)9/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
GNPSMQIDBHHVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN=C2N1CCN2 |
Origin of Product |
United States |
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